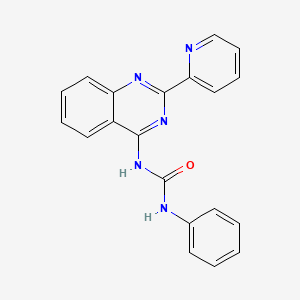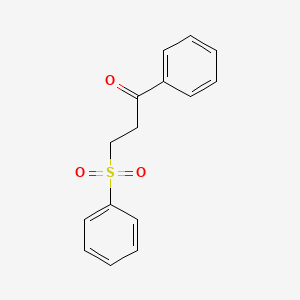![molecular formula C17H15NO3 B10840404 1-Morpholin-4-yl-benzo[f]chromen-3-one](/img/structure/B10840404.png)
1-Morpholin-4-yl-benzo[f]chromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morfolin-4-il-benzo[f]croman-3-ona es un compuesto heterocíclico que pertenece a la clase de cromanos. Los cromanos son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-Morfolin-4-il-benzo[f]croman-3-ona normalmente implica la condensación de 2-hidroxinaftaldehído con acetoacetato de etilo en presencia de piperidina para formar 3-acetil-5,6-benzocumarina. Este intermedio luego se hace reaccionar con 4-hidroxibenzaldehído en condiciones básicas para producir el derivado de cromano deseado .
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para 1-Morfolin-4-il-benzo[f]croman-3-ona no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. La optimización de las condiciones de reacción, como la temperatura, el solvente y los catalizadores, es crucial para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-Morfolin-4-il-benzo[f]croman-3-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de cromano en derivados de dihidrocroma.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diversos grupos funcionales en el anillo de cromano.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.
Principales productos formados:
Oxidación: Quinonas y derivados relacionados.
Reducción: Derivados de dihidrocroma.
Sustitución: Diversos cromanos sustituidos con grupos funcionales como haluros, alquilo y grupos amino.
Aplicaciones Científicas De Investigación
1-Morfolin-4-il-benzo[f]croman-3-ona tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se ha investigado su potencial como agente antimicrobiano, anticancerígeno y antiinflamatorio.
Medicina: Se ha explorado su potencial terapéutico en el tratamiento de diversas enfermedades debido a sus actividades biológicas.
Mecanismo De Acción
El mecanismo de acción de 1-Morfolin-4-il-benzo[f]croman-3-ona involucra su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede inhibir enzimas como la acetilcolinesterasa y la monoaminooxidasa B, que están involucradas en los procesos neurológicos.
Vías involucradas: Puede modular las vías de señalización relacionadas con la inflamación, la apoptosis y la proliferación celular, contribuyendo a sus efectos terapéuticos.
Comparación Con Compuestos Similares
1-Morfolin-4-il-benzo[f]croman-3-ona se puede comparar con otros derivados de cromano:
Compuestos similares: 2-(Morfolin-4-il)-benzo[h]croman-4-ona, 3-Morfolin-4-il-benzo[f]croman-1-ona.
Singularidad: La presencia del anillo de morfolina en 1-Morfolin-4-il-benzo[f]croman-3-ona aumenta su solubilidad y biodisponibilidad, convirtiéndolo en un candidato único para el desarrollo de fármacos y otras aplicaciones.
Propiedades
Fórmula molecular |
C17H15NO3 |
|---|---|
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
1-morpholin-4-ylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C17H15NO3/c19-16-11-14(18-7-9-20-10-8-18)17-13-4-2-1-3-12(13)5-6-15(17)21-16/h1-6,11H,7-10H2 |
Clave InChI |
BYCFTTKUJHROAO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



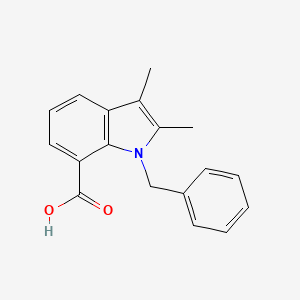
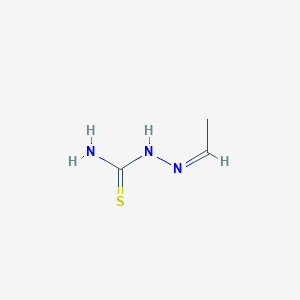

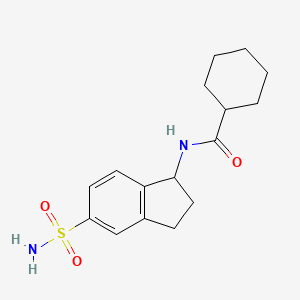
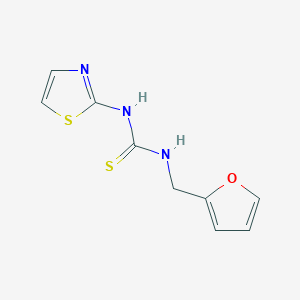
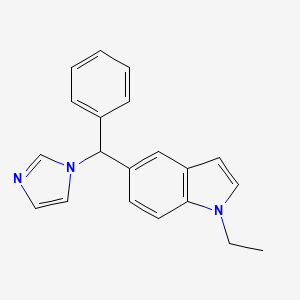

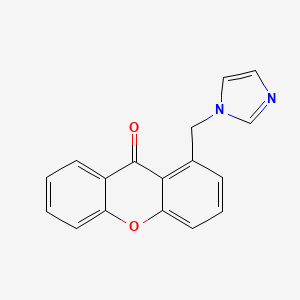
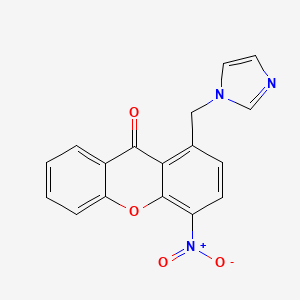

![1-Methoxy-6-phenyl-6H-benzo[c]chromen-8-ylamine](/img/structure/B10840415.png)
